![molecular formula C18H23NOS B4265372 N-(2,6-diisopropylphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4265372.png)
N-(2,6-diisopropylphenyl)-5-methyl-3-thiophenecarboxamide
Overview
Description
N-(2,6-diisopropylphenyl)-5-methyl-3-thiophenecarboxamide, commonly known as DPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPTC is a thiophene-based compound that has been synthesized through various methods and has shown promising results in scientific studies.
Mechanism of Action
The mechanism of action of DPTC as a ligand in metal-catalyzed reactions is not fully understood. However, it is believed that DPTC coordinates with the metal catalyst, forming a complex that facilitates the reaction. The thiophene ring in DPTC is thought to play a crucial role in the coordination process.
Biochemical and Physiological Effects
DPTC has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a promising compound for further research.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DPTC in lab experiments is its effectiveness as a ligand in metal-catalyzed reactions. DPTC has been shown to be effective in a variety of reactions, making it a versatile compound for use in organic synthesis. However, one of the limitations of using DPTC is its relatively high cost compared to other ligands.
Future Directions
There are several potential future directions for research on DPTC. One area of interest is the development of new synthetic methods for DPTC that are more efficient and cost-effective. Another area of research is the investigation of DPTC as a ligand in other metal-catalyzed reactions. Additionally, the potential biochemical and physiological effects of DPTC warrant further investigation.
Scientific Research Applications
DPTC has been studied for its potential applications in scientific research. One of the primary uses of DPTC is as a ligand in metal-catalyzed reactions. DPTC has been shown to be an effective ligand in palladium-catalyzed cross-coupling reactions, which are commonly used in organic synthesis.
properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-11(2)15-7-6-8-16(12(3)4)17(15)19-18(20)14-9-13(5)21-10-14/h6-12H,1-5H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHDKDEEWEYAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,6-di(propan-2-yl)phenyl]-5-methylthiophene-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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